1-Cyclohexylnaphthalene

Description

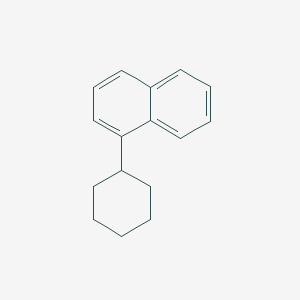

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-6,9-13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZALBEMJMGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184511 | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-69-1 | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX5NF3D2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Cyclohexylnaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylnaphthalene is an aromatic hydrocarbon that consists of a naphthalene ring substituted with a cyclohexyl group. Its unique structural combination of a planar aromatic system and a non-planar aliphatic ring imparts specific physicochemical properties that make it a molecule of interest in various fields of chemical research and development. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application and manipulation in a laboratory setting. This compound is characterized by the following identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 3042-69-1 | [1][2] |

| Molecular Formula | C₁₆H₁₈ | [2] |

| Molecular Weight | 210.31 g/mol | [1][2] |

| Synonyms | Naphthalene, 1-cyclohexyl-; α-Cyclohexylnaphthalene; NSC 131573 | [2] |

| Melting Point | 31 °C | [2] |

| Boiling Point | 118-120 °C or 346.7 °C at 760 mmHg | [2] |

| Density | 0.9696 g/cm³ at 20 °C or 1.027 g/cm³ | [2] |

| Flash Point | 174.2 °C |

Note: Discrepancies in reported boiling point and density values exist in the literature, which may be attributable to different experimental conditions.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene. This classic electrophilic aromatic substitution reaction involves the reaction of naphthalene with a cyclohexylating agent in the presence of a Lewis or Brønsted acid catalyst.

The Friedel-Crafts Alkylation Approach

The choice of the cyclohexylating agent and catalyst is critical in directing the regioselectivity of the reaction and maximizing the yield of the desired 1-substituted product. Common cyclohexylating agents include cyclohexene and cyclohexanol.

Mechanism: The reaction proceeds via the formation of a cyclohexyl carbocation, which then acts as the electrophile. The naphthalene ring, rich in π-electrons, attacks the carbocation to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the naphthalene ring, yielding this compound. The cyclohexyl group is an electron-donating group, which can influence the reactivity of the naphthalene ring in subsequent reactions.[3]

Caption: General mechanism of Friedel-Crafts alkylation for the synthesis of this compound.

Causality in Experimental Design:

-

Catalyst Selection: Strong Lewis acids like AlCl₃ or FeCl₃, or Brønsted acids such as H₂SO₄ or polyphosphoric acid (PPA), are effective catalysts. The choice of catalyst can influence the reaction rate and the potential for side reactions, such as polysubstitution or rearrangement of the carbocation.

-

Solvent: An inert solvent, such as carbon disulfide or a halogenated hydrocarbon, is typically used to facilitate the reaction and control the temperature.

-

Temperature: The reaction temperature is a critical parameter. Higher temperatures can lead to an increased rate of reaction but may also promote the formation of undesired byproducts.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for both the aromatic protons of the naphthalene ring and the aliphatic protons of the cyclohexyl group. A published ¹H NMR spectrum shows complex multiplets for the cyclohexyl protons between approximately 1.4 and 3.5 ppm, and multiplets for the aromatic protons between 7.5 and 8.2 ppm.[4]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: It is noted as an intermediate in the preparation of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[5] The synthesis of such compounds often involves further functionalization of the naphthalene ring or the cyclohexyl moiety.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via Friedel-Crafts alkylation of naphthalene with cyclohexene.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Naphthalene

-

Cyclohexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Carbon Disulfide (CS₂)

-

Dichloromethane

-

Hydrochloric Acid (dilute)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve naphthalene in anhydrous carbon disulfide.

-

Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

-

Catalyst Addition: To the stirred solution, add anhydrous aluminum chloride in small portions, ensuring the temperature remains low.

-

Addition of Alkylating Agent: Add cyclohexene dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly aluminum chloride and carbon disulfide, are hazardous and require careful handling.

Conclusion

This compound is a synthetically accessible compound with established utility as a chemical intermediate. Its preparation via Friedel-Crafts alkylation is a robust method that allows for the generation of this valuable building block. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. This compound. American Chemical Society. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

LookChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Cyclohexylnaphthalene

This technical guide provides a comprehensive overview of the key physical properties of 1-Cyclohexylnaphthalene (CAS No: 3042-69-1), specifically its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes empirical data with theoretical principles to offer a robust understanding of this unique molecule. We will delve into the experimental determination of these properties, the influence of molecular structure on physical behavior, and the practical implications for its application.

Introduction to this compound

This compound is a bicyclic aromatic hydrocarbon substituted with a saturated cyclic aliphatic group. Its molecular structure, which marries the planar, aromatic naphthalene core with the bulky, three-dimensional cyclohexyl ring, gives rise to a distinct set of physical and chemical characteristics. Understanding these properties is paramount for its application as a high-boiling point solvent, a heat transfer fluid, or a synthetic intermediate in the development of novel materials and pharmaceutical agents. The interplay between the rigid aromatic system and the flexible aliphatic ring dictates its intermolecular interactions, which in turn govern its melting and boiling behavior.

Core Physical Properties: A Quantitative Overview

The accurate determination of physical constants such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. Below is a summary of the reported values for this compound.

| Physical Property | Reported Value | Conditions |

| Melting Point | 31 °C | Atmospheric Pressure |

| Boiling Point | 346.7 °C | 760 mmHg (Atmospheric Pressure) |

| 118-120 °C | Reduced Pressure (exact pressure not specified) | |

| Molecular Formula | C₁₆H₁₈ | |

| Molecular Weight | 210.31 g/mol |

Note on Boiling Point Discrepancy: The significant difference between the two reported boiling points is attributable to the pressure at which the measurement was taken. The higher value represents the normal boiling point at standard atmospheric pressure, while the lower value is indicative of a distillation performed under vacuum. Reduced pressure lowers the temperature required to achieve boiling, a common practice for high-boiling point compounds to prevent thermal decomposition.

The Science Behind the State: Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular architecture. Several key factors are at play:

-

Molecular Weight: With a molecular weight of 210.31 g/mol , this compound is a relatively large molecule. Generally, as molecular weight increases, so do the van der Waals forces between molecules, leading to higher melting and boiling points.[1]

-

Intermolecular Forces: The primary intermolecular forces governing this compound are van der Waals dispersion forces. The large, polarizable electron cloud of the naphthalene ring system allows for significant temporary dipoles, contributing to these attractive forces.

-

Molecular Shape and Packing: The presence of the non-planar cyclohexyl group disrupts the efficient crystal lattice packing that is characteristic of planar aromatic molecules like naphthalene itself. This disruption of symmetry leads to a lower melting point than might be expected for a molecule of its size. In contrast, the bulky cyclohexyl group increases the overall surface area of the molecule, which can lead to stronger van der Waals interactions in the liquid state, contributing to its high boiling point.[1] The general characteristics of polycyclic aromatic hydrocarbons (PAHs) include high melting and boiling points which tend to increase with molecular weight.[2]

Experimental Determination of Physical Properties

To ensure the purity and identity of this compound, precise experimental determination of its melting and boiling points is crucial. The following protocols describe standard, reliable methods for these measurements.

Melting Point Determination via the Capillary Method

The capillary method is a widely adopted and accurate technique for determining the melting point of a crystalline solid.[3]

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. Pure substances typically exhibit a sharp melting point range of 0.5-1°C.[3]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a modern digital melting point device with a heated metal block.[4] The capillary is positioned adjacent to a calibrated thermometer.

-

Heating and Observation: The apparatus is heated gently. For an unknown sample, a rapid initial heating can be performed to approximate the melting point.[4] Subsequently, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Boiling Point Determination via the Thiele Tube Method

For determining the boiling point of a liquid, especially with a small sample volume, the Thiele tube method is highly effective.[5][6]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes as a stream of bubbles. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed when the liquid is drawn back into the capillary upon cooling.[5]

Experimental Protocol:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the liquid. This assembly is then clamped within a Thiele tube containing a heating oil, ensuring the test tube is immersed in the oil.[5]

-

Heating and Observation: The side arm of the Thiele tube is heated gently with a Bunsen burner or another heat source.[5] As the temperature rises, a stream of air bubbles will emerge from the inverted capillary. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is recorded as the boiling point.[5] It is also crucial to record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[7]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

The physical properties of this compound, particularly its high boiling point and moderate melting point, are a direct reflection of its unique molecular structure. The combination of a large, polarizable aromatic system and a bulky, non-planar aliphatic substituent results in strong intermolecular van der Waals forces while disrupting efficient crystal packing. Accurate determination of these properties through standardized methods like the capillary and Thiele tube techniques is essential for the reliable application of this compound in scientific research and industrial processes. This guide provides the foundational knowledge and procedural details necessary for professionals working with this compound.

References

-

Melting point determination. (n.d.). Retrieved January 12, 2026, from a general organic chemistry laboratory resource.

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved January 12, 2026.[3]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.[7]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved January 12, 2026, from a general organic chemistry laboratory manual.[5]

-

Melting point determination. (n.d.). SSERC. Retrieved January 12, 2026.[4]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.[8]

-

Determination of Melting Point. (n.d.). Retrieved January 12, 2026, from a general chemistry laboratory resource.[9]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.[10]

-

Overview of Polycyclic Aromatic Compounds (PAC). (n.d.). PMC - NIH.[11]

-

Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. (n.d.). NETZSCH Analyzing & Testing.[12]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.[6]

-

Micro-boiling point measurement. (n.d.). Retrieved January 12, 2026, from a general organic chemistry laboratory resource.

-

POLYCYCLIC AROMATIC HYDROCARBONS. (n.d.). Retrieved January 12, 2026, from a general environmental chemistry resource.[2]

-

Boiling points of PAHs (including alkylated PAHs) vs. number of rings. (n.d.). ResearchGate.[13]

-

Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020, November 5). PMC - NIH.[14]

-

Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation. (n.d.). PMC - NIH.[15]

-

3 Trends That Affect Boiling Points. (2025, October 17). Master Organic Chemistry.[1]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. idc-online.com [idc-online.com]

- 3. mt.com [mt.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Overview of Polycyclic Aromatic Compounds (PAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. researchgate.net [researchgate.net]

- 14. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1-Cyclohexylnaphthalene via Friedel-Crafts Alkylation: A Technical Guide for Advanced Practitioners

Abstract

This in-depth technical guide provides a comprehensive examination of the synthesis of 1-cyclohexylnaphthalene through the Friedel-Crafts alkylation of naphthalene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, evaluates catalyst strategies, and presents detailed, field-tested experimental protocols. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust understanding of this pivotal synthetic transformation.

Strategic Importance of this compound

Naphthalene derivatives bearing a cyclohexyl substituent are significant structural motifs in medicinal chemistry and materials science. The introduction of the bulky, lipophilic cyclohexyl group can profoundly influence a molecule's steric profile, solubility, and biological activity.[1] this compound, specifically, serves as a key intermediate for more complex molecular architectures. The Friedel-Crafts alkylation stands as a classic and effective method for forging the requisite carbon-carbon bond between the aromatic naphthalene core and the cyclohexyl moiety.[2]

Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution

The formation of this compound proceeds via an electrophilic aromatic substitution (EAS) pathway.[3] This multi-step mechanism is a cornerstone of organic synthesis.[4]

Generation of the Electrophile: The Cyclohexyl Cation

The reaction is initiated by the formation of a cyclohexyl carbocation, which acts as the electrophile.[5] The choice of the alkylating agent dictates the specific method of its generation:

-

From Cyclohexene: In the presence of a strong acid catalyst (Brønsted or Lewis), the pi bond of cyclohexene is protonated, yielding a secondary cyclohexyl carbocation.[3]

-

From Cyclohexanol: The hydroxyl group of cyclohexanol is protonated by the acid catalyst, forming a good leaving group (H₂O). Subsequent departure of water generates the same cyclohexyl carbocation.[1]

Nucleophilic Attack and Sigma Complex Formation

The electron-rich naphthalene ring serves as the nucleophile, attacking the cyclohexyl carbocation.[5] Naphthalene possesses two distinct positions for electrophilic attack: the α-position (C1) and the β-position (C2). The attack at the α-position is kinetically favored due to the superior resonance stabilization of the resulting intermediate, known as a sigma complex or arenium ion. The sigma complex derived from α-attack can delocalize the positive charge over two aromatic rings while maintaining one intact benzene ring in its resonance contributors, a feature not as pronounced in the β-attack intermediate.[6]

Re-aromatization

The final step involves the deprotonation of the sigma complex by a weak base (often the conjugate base of the catalyst), which restores the aromaticity of the naphthalene ring and yields the this compound product.[3]

Caption: The mechanistic pathway of the Friedel-Crafts alkylation of naphthalene.

Catalyst Selection: The Decisive Factor

The choice of catalyst is critical, profoundly impacting reaction efficiency, selectivity, and the potential for side reactions.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, H₃PO₄ | Inexpensive, readily available. | Can lead to sulfonation or other side reactions; harsh conditions. |

| Lewis Acids | AlCl₃, FeCl₃ | High catalytic activity.[2] | Moisture sensitive, often needed in stoichiometric amounts, can promote polyalkylation.[4][7] |

| Solid Acid Catalysts | Zeolites, Acidic Clays | Reusable, environmentally benign, simplified work-up, can enhance regioselectivity.[8] | Potentially lower activity compared to strong Lewis acids. |

| Ionic Liquids | Chloroaluminate-based | "Green" solvent and catalyst, tunable properties, good catalytic activity.[9][10] | Can be expensive, may require specific handling. |

Expert Insight: While potent Lewis acids like AlCl₃ drive the reaction effectively, they also increase the risk of polyalkylation, as the initial product is more nucleophilic than the starting material.[4][11] For targeted mono-alkylation, solid acid catalysts or certain ionic liquids present a more controlled and environmentally conscious alternative.[8][10] The use of solid acids, such as acidic clays, is particularly advantageous as it simplifies product purification to a mere filtration step.[8]

Detailed Experimental Protocol

This section outlines a robust, reproducible protocol for the synthesis of this compound using an acidic clay catalyst, which balances efficiency with ease of handling.

Materials and Equipment

-

Naphthalene (reagent grade)

-

Cyclohexene (reagent grade)

-

Acid-activated montmorillonite clay

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Rotary evaporator

-

Vacuum distillation or column chromatography setup

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add naphthalene (1.0 eq) and the activated acidic clay catalyst (e.g., 20% by weight of naphthalene). Add anhydrous toluene to create a stirrable slurry.

-

Reagent Addition: Begin stirring and heat the mixture to reflux. Slowly add cyclohexene (1.0-1.2 eq) to the reaction mixture dropwise over 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of the naphthalene starting material. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid clay catalyst. Wash the catalyst with a small portion of toluene to ensure complete product recovery.

-

Combine the organic filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[12]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexane) to obtain pure this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 3. mt.com [mt.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 7. beyondbenign.org [beyondbenign.org]

- 8. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Friedel-Crafts Alkylation [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

1-Cyclohexylnaphthalene chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Cyclohexylnaphthalene: Structure, Synthesis, and Spectroscopic Characterization

Executive Summary: This technical guide provides a comprehensive scientific overview of this compound (CAS No: 3042-69-1), a substituted polycyclic aromatic hydrocarbon. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on its synthesis via Friedel-Crafts alkylation, with a detailed experimental protocol and mechanistic insights. Furthermore, this guide presents a thorough spectroscopic characterization, including experimental ¹H NMR data and expertly predicted ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the necessary benchmarks for compound identification and verification. This guide is intended for professionals in chemical research, organic synthesis, and drug development who require a detailed understanding of this compound and its properties.

This compound is an aromatic compound where a cyclohexane ring is attached to a naphthalene core at the alpha (C-1) position. This structure combines the steric bulk of the saturated cyclohexyl group with the planar, electron-rich naphthalene system.

-

IUPAC Name: this compound[1]

-

CAS Number: 3042-69-1

-

Molecular Formula: C₁₆H₁₈

-

Molecular Weight: 210.31 g/mol [1]

-

Synonyms: α-Cyclohexylnaphthalene, Naphthalene, 1-cyclohexyl-[1]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclohexylnaphthalene

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 1-Cyclohexylnaphthalene

This compound is an aromatic hydrocarbon featuring a naphthalene core substituted with a cyclohexyl group.[1] This molecule, with the chemical formula C₁₆H₁₈ and a molecular weight of approximately 210.31 g/mol , serves as a key structural motif in various fields, including materials science and as a model compound in organic synthesis.[2][3] The addition of the bulky, flexible cyclohexyl ring to the rigid, planar naphthalene system imparts unique physicochemical properties, such as enhanced solubility in organic solvents.[1]

Accurate structural elucidation is paramount for ensuring the purity and identity of this compound in any research or development context. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive characterization. This guide offers a detailed examination of the spectroscopic data for this compound, grounded in established analytical principles and field-proven methodologies.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic signature. The molecule is comprised of two distinct domains: an aromatic naphthalene system with seven sp²-hybridized protons and ten sp²-hybridized carbons, and a saturated cyclohexyl system with eleven sp³-hybridized protons and six sp³-hybridized carbons. Each spectroscopic technique probes these domains differently, and their combined data provide a complete structural puzzle.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is distinctly divided into two regions: the downfield aromatic region (δ 7.0-8.5 ppm) and the upfield aliphatic region (δ 1.0-3.5 ppm).

The seven protons on the naphthalene ring are expected to appear as complex multiplets due to spin-spin coupling. The single proton on the cyclohexyl ring attached directly to the naphthalene (the methine proton) is shifted further downfield compared to the other aliphatic protons due to the deshielding effect of the aromatic ring. The remaining ten protons of the cyclohexyl group appear as a series of overlapping multiplets in the far upfield region.

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 8.20 | Multiplet (m) | 7H | Ar-H (Naphthyl protons) |

| ~3.40 | Multiplet (m) | 1H | H -C(1') (Methine proton) |

| ~1.25 - 2.10 | Multiplet (m) | 10H | -CH ₂- (Cyclohexyl protons) |

| Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The data presented is a generalized interpretation based on typical values.[4] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[5]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Apply phase correction and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate the signals to determine the relative number of protons.

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in a molecule. For this compound, with its plane of symmetry removed by the cyclohexyl substituent, all 16 carbons are chemically non-equivalent and should produce distinct signals. The spectrum is divided into the downfield aromatic region (δ 120-150 ppm) and the upfield aliphatic region (δ 20-50 ppm).

-

Aromatic Carbons (10 signals): These will appear in the δ 120-150 ppm range. The quaternary carbons (C1, C9, C10) will typically have weaker signals than the protonated carbons.

-

Aliphatic Carbons (6 signals): These will appear in the δ 20-50 ppm range. The methine carbon (C1') attached to the naphthalene ring will be the most downfield of this group.

¹³C NMR Data Summary (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~125 - 145 | Aromatic Carbons (10 signals) |

| ~45 | C H-Naphthyl (Methine C1') |

| ~26 - 35 | -C H₂- (Cyclohexyl Carbons) |

| Note: As explicit ¹³C NMR data for this compound was not found in the provided search results, these are predicted chemical shift ranges based on analogous structures and general principles of NMR spectroscopy.[6] |

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, using the same sample. However, ¹³C NMR requires different acquisition parameters due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which collapses C-H coupling and presents each unique carbon as a single line. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as the C=C bonds of the naphthalene ring.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100 - 3000 | C-H Stretch | sp² C-H (Aromatic)[7] |

| 2960 - 2850 | C-H Stretch | sp³ C-H (Aliphatic)[8] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring[7] |

| 900 - 675 | C-H Bend | Out-of-plane (oop) bending (Aromatic)[7] |

The strong absorptions just below 3000 cm⁻¹ confirm the presence of the saturated cyclohexyl group, while the weaker absorptions just above 3000 cm⁻¹ are characteristic of the aromatic naphthalene system.[7][8] The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of signals unique to the overall molecular structure.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two KBr or NaCl salt plates and gently press them together to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty beam path. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₆H₁₈), the expected monoisotopic mass is approximately 210.14 Da.[2][9]

The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺˙) at m/z 210. The fragmentation is dictated by the stability of the resulting ions. A primary and highly favorable fragmentation pathway is the cleavage of the bond between the two rings, leading to the loss of a cyclohexyl radical (•C₆H₁₁) to form a stable naphthylmethyl-like cation or the loss of a cyclohexene molecule.

Mass Spectrometry Data Summary

| m/z | Ion | Significance |

| 210 | [C₁₆H₁₈]⁺˙ | Molecular Ion (M⁺˙)[9] |

| 128 | [C₁₀H₈]⁺˙ | Loss of cyclohexene (C₆H₁₀) |

| 127 | [C₁₀H₇]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

Proposed Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. High-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.[10]

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in the synthesis of all data:

-

Mass Spectrometry establishes the molecular formula (C₁₆H₁₈) with a molecular ion at m/z 210.[9]

-

IR Spectroscopy confirms the presence of both aromatic (naphthalene) and aliphatic (cyclohexyl) moieties through their characteristic C-H and C=C stretching vibrations.[7]

-

¹H NMR Spectroscopy confirms the ratio of aromatic (7H) to aliphatic (11H) protons and shows their distinct chemical environments.[4]

-

¹³C NMR Spectroscopy reveals the full carbon skeleton, showing all 16 unique carbons in their respective aromatic and aliphatic regions.

Together, these data points unequivocally confirm the identity and structure of this compound, providing a robust analytical foundation for any research, development, or quality control application.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H18). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of cyclohexene C6H10. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H18 | CID 76440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C16H18 | CID 76440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. PubChemLite - this compound (C16H18) [pubchemlite.lcsb.uni.lu]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to the Solubility of 1-Cyclohexylnaphthalene in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development, chemical synthesis, and material science. This guide provides a comprehensive technical overview of the solubility of 1-cyclohexylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), in common organic solvents. Due to the limited availability of direct experimental data for this compound, this document establishes a robust framework for understanding and predicting its solubility. This is achieved by leveraging theoretical principles, including the "like dissolves like" paradigm and Hansen Solubility Parameters (HSP), and by analyzing solubility data of structurally analogous compounds, namely naphthalene and biphenyl. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of organic compounds is presented, offering a practical guide for researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of nonpolar compounds and the methodologies to assess them.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, the solubility of an API directly influences its bioavailability and therapeutic efficacy. In the realm of chemical synthesis, understanding solubility is paramount for reaction kinetics, purification processes like crystallization, and product formulation.

This compound (C₁₆H₁₈) is a substituted polycyclic aromatic hydrocarbon. Its molecular structure, comprising a bulky nonpolar cyclohexyl group attached to a naphthalene core, dictates its physicochemical properties, most notably its solubility. This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its determination.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The overarching principle of "like dissolves like" provides a foundational, qualitative understanding: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1]

Intermolecular Forces at Play

The solubility of this compound is primarily influenced by the following intermolecular interactions:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

-

London Dispersion Forces: Present in all molecules, these forces arise from temporary fluctuations in electron distribution. As a large, nonpolar molecule, London dispersion forces are the predominant intermolecular interaction for this compound.

-

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. While this compound itself is largely nonpolar, some organic solvents possess significant dipole moments.

-

Hydrogen Bonding: A special type of dipole-dipole interaction between a hydrogen atom in a polar bond (e.g., O-H, N-H) and an electronegative atom (O, N, F). This compound cannot act as a hydrogen bond donor but could weakly interact with hydrogen bond donating solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[2] The total Hildebrand solubility parameter is divided into three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from dipolar intermolecular forces.

-

δh: The energy from hydrogen bonds.

Each molecule can be described by a point in the three-dimensional "Hansen space" defined by these parameters. The principle of "like dissolves like" is quantified by the distance (Ra) between two points in this space. A smaller distance implies a higher affinity and thus, greater solubility.[2]

The distance, Ra, is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A solute is predicted to be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute.

Estimated Solubility of this compound

In the absence of direct experimental data, the solubility of this compound can be estimated by examining the solubility of structurally similar, nonpolar aromatic hydrocarbons like naphthalene and biphenyl.

Table 1: Physicochemical Properties of this compound and its Structural Analogues

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP |

| This compound | C₁₆H₁₈ | 210.31 | 31 | 5.7 |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 3.3 |

| Biphenyl | C₁₂H₁₀ | 154.21 | 69.2 | 3.9 |

The addition of the cyclohexyl group to the naphthalene core increases the molecular weight and the octanol-water partition coefficient (LogP), indicating a higher degree of lipophilicity and lower aqueous solubility compared to naphthalene and biphenyl.[6]

Based on the solubility data of naphthalene and biphenyl, the following trends can be predicted for this compound:

-

High Solubility in Nonpolar and Aromatic Solvents: Excellent solubility is expected in solvents like toluene, benzene, hexane, and cyclohexane, where London dispersion forces are the dominant intermolecular interactions.[7][8][9]

-

Moderate to Good Solubility in Halogenated and Ethereal Solvents: Good solubility is anticipated in solvents such as dichloromethane, chloroform, and diethyl ether.

-

Low Solubility in Polar Protic Solvents: Very limited solubility is expected in polar protic solvents like methanol, ethanol, and water, due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.[8]

-

Limited Solubility in Polar Aprotic Solvents: Lower solubility is expected in polar aprotic solvents like acetone and ethyl acetate compared to nonpolar solvents.

Table 2: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Toluene | Aromatic | Very High | "Like dissolves like"; strong dispersion forces. |

| Hexane | Nonpolar Aliphatic | High | Similar nonpolar nature. |

| Dichloromethane | Halogenated | High | Good balance of dispersion forces and polarity. |

| Diethyl Ether | Ether | Moderate | Primarily dispersion forces with some polar interactions. |

| Acetone | Polar Aprotic | Low to Moderate | Mismatch in polarity. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Mismatch in polarity. |

| Ethanol | Polar Protic | Low | Disruption of strong hydrogen bonding in ethanol. |

| Methanol | Polar Protic | Very Low | High polarity and strong hydrogen bonding of methanol. |

| Water | Polar Protic | Insoluble | Extreme mismatch in polarity. |

Note: The predicted solubility categories are qualitative estimations. For quantitative data, experimental determination is essential.

Experimental Determination of Equilibrium Solubility

To obtain accurate and reliable solubility data, a robust experimental protocol is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Experimental Workflow Diagram

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in common organic solvents. While direct experimental data is scarce, a robust understanding of its solubility profile can be achieved through the application of fundamental principles of intermolecular forces and the use of predictive tools like Hansen Solubility Parameters. By analyzing the solubility of structural analogues and adhering to a rigorous experimental protocol, researchers can confidently predict and determine the solubility of this compound, facilitating its effective use in drug development and chemical synthesis.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. SpringerLink. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

-

Journal of Chemical & Engineering Data. (2019). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. ACS Publications. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025). Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. ResearchGate. [Link]

- Unknown. (n.d.).

-

PubChem. (n.d.). Naphthalene. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]

-

OSTI.GOV. (1977). Naphthalene solubility in several organic solvents. SciTech Connect. [Link]

-

ResearchGate. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility of naphthalene (decadic logarithm of the mole fraction log(x SOL )) in various solvents at T=313.15 K. Experimental values, UNIFAC and Hansen estimates. ResearchGate. [Link]

- Unknown. (n.d.). Solubility of C60 in a Variety of Solvents.

-

Wikipedia. (n.d.). Biphenyl. In Wikipedia. Retrieved January 12, 2026, from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Unknown. (n.d.). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 6. Biphenyl - Wikipedia [en.wikipedia.org]

- 7. Biphenyl | 92-52-4 [chemicalbook.com]

- 8. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unlocking the Potential of 1-Cyclohexylnaphthalene: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-cyclohexylnaphthalene, a versatile aromatic hydrocarbon. By integrating a bulky cyclohexyl moiety with a planar naphthalene core, this molecule offers a unique combination of steric and electronic properties, making it a compelling candidate for investigation across diverse scientific disciplines. This document will delve into its emerging roles in drug discovery, materials science, and environmental research, providing not only the theoretical underpinnings but also actionable experimental protocols to empower researchers in their exploratory studies.

Introduction: The Strategic Fusion of Alicyclic and Aromatic Moieties

This compound (C16H18) is a bicyclic aromatic hydrocarbon characterized by a cyclohexyl group substituted at the alpha-position of the naphthalene ring system.[1][2] This structural amalgamation results in a molecule with enhanced lipophilicity and steric bulk compared to its parent naphthalene, while retaining the fundamental electronic and photophysical properties of the aromatic core. These characteristics are pivotal to its potential utility in various research and development sectors. This guide will illuminate the scientific rationale and experimental pathways for harnessing the unique attributes of this compound in cutting-edge research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C16H18 | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| CAS Number | 3042-69-1 | [1] |

| Appearance | Colorless oil or low melting solid | [3] |

| Boiling Point | 346.7 °C at 760 mmHg | [4] |

| Melting Point | 31 °C | [3] |

| Density | 1.027 g/cm³ | [4] |

Part 1: Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs.[5] The addition of a cyclohexyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, offering a strategic avenue for drug design.

Rationale: The Cyclohexyl Group as a Bioisosteric Replacement and Lipophilicity Enhancer

In medicinal chemistry, the replacement of a phenyl group with a cyclohexyl group is a common strategy to increase the fraction of sp³-hybridized carbons in a molecule. This can lead to improved metabolic stability and reduced planarity, which may enhance binding to biological targets by allowing for better conformational adaptation.[6] The lipophilic nature of the cyclohexyl group can also improve membrane permeability, a critical factor for drug absorption and distribution.

Case Study: A Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound serves as a key intermediate in the synthesis of certain NSAIDs. For instance, it is a precursor to Vedaprofen, a veterinary NSAID. Furthermore, derivatives such as 4-cyclohexyl-1-naphthalene-acetic acid have been patented for their anti-inflammatory properties.

The synthesis of these derivatives often begins with the functionalization of the this compound core, typically through a Friedel-Crafts acylation reaction to introduce a side chain that can be further elaborated into the desired carboxylic acid moiety.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol outlines a general procedure for the acylation of this compound, a crucial first step in the synthesis of many of its biologically active derivatives.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (or other appropriate acyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

In a fume hood, equip a dry 100-mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

-

Add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane to the flask.

-

Cool the mixture to 0°C in an ice/water bath.[7]

-

Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

-

Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.[7]

-

Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

-

Add the this compound solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.[7]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[7]

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.[7]

-

Transfer the mixture to a separatory funnel. Collect the organic layer.

-

Extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Filter the solution to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude acylated product.[7]

-

The product can be further purified by column chromatography or recrystallization.

Part 2: Applications in Materials Science

The unique photophysical properties of the naphthalene core, combined with the processing advantages conferred by the cyclohexyl group, make this compound an interesting building block for advanced materials.

Potential as an Organic Semiconductor

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance and stability of these devices are highly dependent on the molecular structure of the organic semiconductor. Introducing bulky, non-planar groups like cyclohexyl into aromatic systems can enhance the thermal stability of the resulting materials.[8][9] this compound could serve as a foundational molecule for the synthesis of larger, more complex organic semiconductors with improved processing characteristics and operational stability.

Workflow for Evaluating New Organic Semiconductors

The following diagram illustrates a typical workflow for the development and testing of new organic semiconductor materials derived from precursors like this compound.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Genetic redundancy in the naphthalene-degradation pathway of Cycloclasticus pugetii strain PS-1 enables response to varying substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Frontiers | Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors [frontiersin.org]

Methodological & Application

Application Note & Experimental Protocol: Friedel-Crafts Synthesis of 1-Cyclohexylnaphthalene

Abstract

This document provides a comprehensive guide to the synthesis of 1-cyclohexylnaphthalene via the Friedel-Crafts alkylation of naphthalene with cyclohexene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, offering a detailed, step-by-step experimental procedure, purification techniques, and critical safety considerations. The narrative emphasizes the rationale behind key procedural choices to ensure reproducibility and high yield of the target α-substituted product. This guide is structured to serve as a self-validating framework for laboratory execution, complete with troubleshooting insights and visual aids to clarify the reaction pathway and experimental workflow.

Introduction and Scientific Principle

The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] The alkylation variant, an electrophilic aromatic substitution (EAS), attaches an alkyl group to an aromatic substrate.[2] Naphthalene, a polycyclic aromatic hydrocarbon, is more reactive than benzene towards EAS, with substitution kinetically favoring the α-position (C-1) due to the greater resonance stabilization of the corresponding carbocation intermediate (arenium ion).[3]

This protocol utilizes cyclohexene as the alkylating agent and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst's role is to facilitate the generation of a cyclohexyl carbocation electrophile, which then attacks the electron-rich naphthalene ring.[4] While effective, the reaction is not without its challenges, including the potential for polyalkylation and the formation of the thermodynamically favored β-isomer (2-cyclohexylnaphthalene).[5][6] This guide presents a method optimized to favor the kinetic 1-substituted product.

Reaction Mechanism

The synthesis proceeds through a classical electrophilic aromatic substitution mechanism, which can be delineated in three primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, interacts with trace amounts of protic acid (or water) to form a strong proton source (H⁺). This protonates cyclohexene, generating a secondary cyclohexyl carbocation.

-

Electrophilic Attack: The nucleophilic π-system of the naphthalene ring attacks the cyclohexyl carbocation. This attack preferentially occurs at the C-1 position, as the resulting arenium ion intermediate can delocalize the positive charge over two aromatic rings without disrupting the aromaticity of the second ring, conferring greater stability.[3]

-

Deprotonation and Catalyst Regeneration: A weak base (such as AlCl₄⁻) abstracts a proton from the C-1 position of the arenium ion, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.[2]

Caption: Mechanism of the Friedel-Crafts alkylation of naphthalene.

Detailed Experimental Protocol

This protocol is designed for a 0.05 mol scale reaction. All operations involving anhydrous aluminum chloride and dry solvents must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |

| Naphthalene | 99% | Sigma-Aldrich | 6.41 g (0.05 mol) | 1.0 |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Sigma-Aldrich | 7.33 g (0.055 mol) | 1.1 |

| Cyclohexene | 99%, anhydrous | Sigma-Aldrich | 5.1 mL (4.11 g, 0.05 mol) | 1.0 |

| Carbon Disulfide (CS₂) | Anhydrous, ≥99.9% | Fisher Scientific | 50 mL | - |

| Hydrochloric Acid (HCl) | 6 M, aqueous | VWR | 50 mL | - |

| Dichloromethane (DCM) | ACS Grade | VWR | ~150 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | ~5 g | - |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | As needed for chromatography | - |

| Hexane | HPLC Grade | Fisher Scientific | As needed for chromatography | - |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap all openings with septa.

-

Dry the entire apparatus in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen.

-

In the flask, add naphthalene (6.41 g) and anhydrous carbon disulfide (30 mL) via cannula. Stir the mixture until the naphthalene dissolves.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Catalyst Addition:

-

Causality: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water.[7] It must be handled quickly in a dry environment to maintain its catalytic activity.

-

Carefully and quickly weigh anhydrous AlCl₃ (7.33 g) and add it portion-wise to the stirred naphthalene solution at 0 °C. A reddish-brown slurry will form.

-

-

Addition of Alkylating Agent:

-

Dilute the cyclohexene (5.1 mL) with anhydrous carbon disulfide (20 mL) in the dropping funnel.

-

Add the cyclohexene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Causality: The reaction is exothermic. Slow, controlled addition prevents a runaway reaction and minimizes the formation of side products. Low temperature favors the formation of the kinetic α-product.[3]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for an additional 2-3 hours at room temperature.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 95:5 hexane:ethyl acetate eluent. The product spot should appear at a higher Rf than the naphthalene starting material.

-

-

Work-up and Quenching:

-

Causality: This step neutralizes the Lewis acid catalyst and separates the product from inorganic salts. The procedure must be done cautiously as the quenching of AlCl₃ with water is highly exothermic and liberates HCl gas.[7]

-

Prepare a 250 mL beaker containing crushed ice (~50 g) and 50 mL of 6 M HCl.

-

Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a well-ventilated fume hood.

-

Transfer the entire mixture to a 500 mL separatory funnel. Rinse the reaction flask with dichloromethane (~20 mL) and add it to the funnel.

-

Separate the layers. Extract the aqueous layer twice more with 40 mL portions of dichloromethane.

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a viscous oil or a low-melting solid. Purify the crude material using flash column chromatography on silica gel.

-

Elute with pure hexane. Collect fractions and analyze by TLC. Combine the fractions containing the pure this compound.

-

Remove the solvent from the combined fractions by rotary evaporation to yield the final product. Industrially, purification may involve recrystallization or distillation.[8]

-

Experimental Workflow and Data

Caption: Experimental workflow for the synthesis of this compound.

Expected Results:

| Parameter | Value |

| Appearance of Product | Colorless to pale yellow viscous oil |

| Expected Yield | 65-75% |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.32 g/mol |

| Boiling Point | ~190 °C at 15 mmHg |

Troubleshooting and Key Considerations

-

Low Yield: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.

-

Polyalkylation: The initial product, this compound, is more reactive than naphthalene itself, leading to the formation of dicyclohexylnaphthalene. Using a molar excess of naphthalene can help suppress this side reaction, although it complicates purification.[5]

-

Isomer Formation: While the kinetic product (1-isomer) is favored at low temperatures, higher temperatures or longer reaction times can lead to isomerization to the more thermodynamically stable 2-cyclohexylnaphthalene. Strict temperature control is crucial for regioselectivity. The choice of solvent can also influence the isomer ratio.[6]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood and away from moisture.[7] Carbon disulfide is highly flammable, volatile, and toxic; all operations must be conducted in a well-ventilated fume hood away from ignition sources. Cyclohexene is flammable.

-

Work-up: The quenching process is highly exothermic and releases corrosive HCl gas. Perform this step slowly in an ice bath within a fume hood.

Conclusion